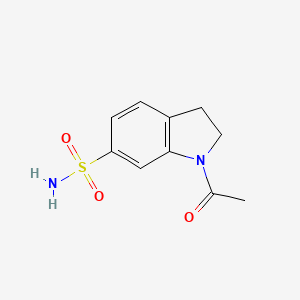

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide

Descripción general

Descripción

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Nevertheless, indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted by the indole derivative.

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects could be diverse depending on the specific activity and the context of use .

Análisis Bioquímico

Biochemical Properties

1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Moreover, it can alter metabolic pathways, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

The molecular mechanism of 1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity.

Métodos De Preparación

The synthesis of 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and sulfonamide precursors.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Análisis De Reacciones Químicas

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antipsychotic Properties

Research indicates that compounds similar to 1-acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide exhibit affinity for dopamine receptors, particularly the dopamine D4 receptor. This receptor is implicated in the treatment of psychiatric disorders such as schizophrenia and anxiety disorders. Compounds with high selectivity for D4 receptors are noted for their reduced extrapyramidal side effects compared to traditional antipsychotics that target D2 receptors .

Anti-inflammatory and Analgesic Effects

The indole structure is well-known for its anti-inflammatory properties. Compounds derived from indoles, including this compound, have shown promise in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. In vitro studies demonstrate significant inhibition of COX-1 and COX-2 by related compounds, suggesting potential applications in treating inflammatory conditions .

Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects. The presence of specific functional groups can enhance their ability to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits against cognitive decline .

Synthetic Routes

The synthesis of this compound can be achieved through various methods involving the reaction of indole derivatives with acetylating agents and sulfonamide functionalities. The use of palladium-catalyzed reactions has been explored to enhance yields and selectivity during the synthesis process .

Derivative Exploration

Exploring derivatives of this compound can lead to compounds with enhanced biological activity or improved pharmacokinetic profiles. For instance, modifications at the sulfonamide group can yield compounds with varying degrees of COX inhibition or receptor affinity .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Van Tol et al., 1991 | Identified D4 receptor's role in antipsychotic effects | Development of antipsychotic drugs |

| Moneer et al., 2016 | Demonstrated COX inhibition by indole derivatives | Anti-inflammatory drug design |

| Sharma et al., 2017 | Noted analgesic properties of indole compounds | Pain management therapies |

Comparación Con Compuestos Similares

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide can be compared with other similar compounds, such as:

1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonamide: This compound has a similar structure but includes a bromine atom, which may alter its chemical and biological properties.

Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agricultural applications.

Indole-2-carboxylic acid: Another indole derivative with different functional groups, used in various chemical and biological studies.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Actividad Biológica

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide is a compound belonging to the indole family, recognized for its diverse biological activities. The unique structural features of this compound, including an indole ring with an acetyl group and a sulfonic acid moiety, contribute to its potential therapeutic applications. This article delves into the biochemical properties, mechanisms of action, and biological activities of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure incorporates functional groups that enhance its reactivity and biological interactions. The indole framework is known to facilitate binding with various biomolecules, influencing numerous cellular pathways.

This compound exhibits significant biochemical properties:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby modulating inflammatory responses.

- Cellular Effects : The compound influences cell signaling pathways and gene expression. Notably, it can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor critical for immune response regulation.

The mechanism of action for this compound involves several pathways:

- Binding Interactions : The compound binds to specific receptors and enzymes, leading to their inhibition or activation. Its interaction with COX enzymes inhibits prostaglandin synthesis, reducing inflammation.

- Influence on Gene Expression : By modulating transcription factors like NF-κB, the compound can alter the expression of pro-inflammatory cytokines and other mediators.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anti-inflammatory Activity

Studies indicate that this compound can significantly reduce inflammation markers in vitro and in vivo. For example:

| Study | Model | Findings |

|---|---|---|

| In vitro | Inhibited COX activity by 60% at 50 µM concentration | |

| Animal model | Reduced TNF-alpha levels by 75% post-treatment |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µM |

| Escherichia coli | 50 µM |

These results suggest potential applications in treating infections caused by resistant strains.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

These findings warrant further exploration into its potential as a chemotherapeutic agent .

Case Studies

Recent case studies have explored the therapeutic potential of this compound:

- Case Study on Inflammation : A study involving mice subjected to lipopolysaccharide (LPS) showed that treatment with the compound reduced inflammatory markers significantly compared to control groups .

- Case Study on Cancer Cells : Research involving human cancer cell lines indicated that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Propiedades

IUPAC Name |

1-acetyl-2,3-dihydroindole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(13)12-5-4-8-2-3-9(6-10(8)12)16(11,14)15/h2-3,6H,4-5H2,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPGVNGLJKZACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.